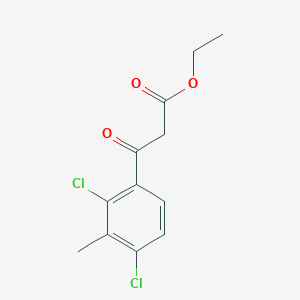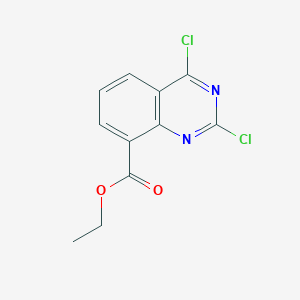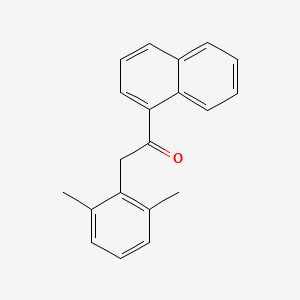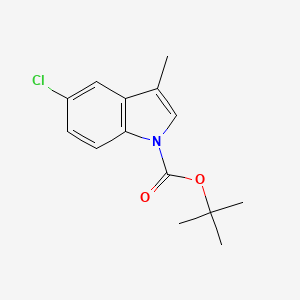
3-Butyl-4-pentylquinolin-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-4-pentylquinolin-2(1h)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with butyl and pentyl substituents, which may influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-4-pentylquinolin-2(1h)-one can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically includes the following steps:
Starting Materials: Aniline derivatives and ketones.
Reaction Conditions: Acidic or basic catalysts, elevated temperatures.
Procedure: The aniline derivative reacts with a ketone in the presence of a catalyst to form the quinoline core. Subsequent alkylation introduces the butyl and pentyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedländer synthesis with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed.
化学反応の分析
Types of Reactions
3-Butyl-4-pentylquinolin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, elevated temperatures.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Halogens, Lewis acids, solvents like dichloromethane.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
3-Butyl-4-pentylquinolin-2(1h)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Butyl-4-pentylquinolin-2(1h)-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved can vary based on the specific application and biological system.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A methyl-substituted derivative.
4-Phenylquinoline: A phenyl-substituted derivative.
Uniqueness
3-Butyl-4-pentylquinolin-2(1h)-one is unique due to its specific butyl and pentyl substituents, which may confer distinct chemical and biological properties compared to other quinoline derivatives. These substituents can influence the compound’s solubility, reactivity, and interaction with biological targets.
特性
CAS番号 |
6017-89-6 |
|---|---|
分子式 |
C18H25NO |
分子量 |
271.4 g/mol |
IUPAC名 |
3-butyl-4-pentyl-1H-quinolin-2-one |
InChI |
InChI=1S/C18H25NO/c1-3-5-7-11-14-15-12-8-9-13-17(15)19-18(20)16(14)10-6-4-2/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,19,20) |
InChIキー |
ATCCRPIRTOAMRQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=C(C(=O)NC2=CC=CC=C21)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[Hydroxy(phenyl)methylidene]-6,7-dihydro-1,7-naphthyridine-5,8-dione](/img/structure/B11849520.png)
![Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11849524.png)
![2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B11849525.png)


![7-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11849546.png)




![3-phenyl-2H-benzo[h]chromen-2-one](/img/structure/B11849586.png)
![5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B11849587.png)

